molecular formula C8H12N2O2 B13143985 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B13143985
M. Wt: 168.19 g/mol
InChI Key: UJAXSQRTPSSJPO-UHFFFAOYSA-N
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Description

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted isoxazoles .

Scientific Research Applications

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, which can enhance the inhibitory effects of GABA in the central nervous system. This mechanism is relevant to its potential anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound is similar in structure but has an amino group instead of a methylamino group.

    4-Hydroxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound has a hydroxyl group instead of a methylamino group.

Uniqueness

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methylamino group can enhance its interaction with certain molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H12N2O2/c1-9-5-3-2-4-6-7(5)8(11)10-12-6/h5,9H,2-4H2,1H3,(H,10,11)

InChI Key

UJAXSQRTPSSJPO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C(=O)NO2

Origin of Product

United States

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